molecular formula C11H18N3O5+ B11511227 6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene

6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene

Cat. No.: B11511227
M. Wt: 272.28 g/mol
InChI Key: LFZIMCUIZYMAGS-UHFFFAOYSA-N
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Description

6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[331]non-6-ene is a complex organic compound with the molecular formula C₁₁H₁₈N₃O₅ It is characterized by its unique bicyclic structure, which includes a quaternary ammonium center and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene typically involves the N-alkylation of 1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-enes with methyl iodide. The reaction conditions are influenced by the solvent polarity and the nature of substituents on the substrate. Electron-withdrawing groups tend to reduce the yield, while electron-donating groups increase it .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Addition: Chlorine in tetrachloromethane.

    Dealkylation and Dehydrohalogenation: Sodium methoxide.

Major Products

Scientific Research Applications

6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene involves its reactivity with various reagents. For example, in electrophilic addition reactions, the compound’s nitro groups and quaternary ammonium center facilitate the addition of electrophiles, leading to cyclization and the formation of new products . The molecular targets and pathways involved in its reactions are primarily determined by its functional groups and the nature of the reagents used.

Properties

Molecular Formula

C11H18N3O5+

Molecular Weight

272.28 g/mol

IUPAC Name

6-methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C11H18N3O5/c1-14(2)7-10(12(15)16)5-4-9(19-3)11(6-10,8-14)13(17)18/h4H,5-8H2,1-3H3/q+1

InChI Key

LFZIMCUIZYMAGS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC2(CC=C(C(C2)(C1)[N+](=O)[O-])OC)[N+](=O)[O-])C

Origin of Product

United States

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